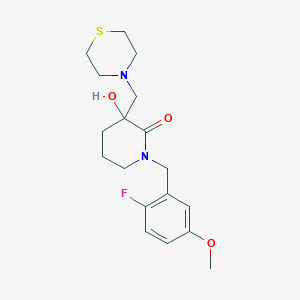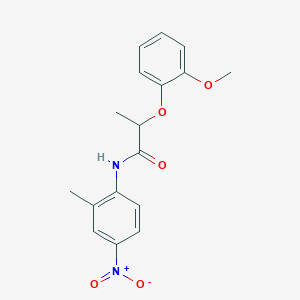![molecular formula C19H20N2O B3965936 5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B3965936.png)
5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CAY10576 and has been studied for its potential use in various applications such as cancer treatment and inflammation reduction. In
Wirkmechanismus
The mechanism of action of CAY10576 involves the inhibition of various signaling pathways in cells. CAY10576 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, CAY10576 can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CAY10576 has various biochemical and physiological effects. In cancer cells, CAY10576 induces apoptosis by activating caspases, which are enzymes that promote cell death. In addition, CAY10576 inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which promote cell survival.
Inflammatory cells, CAY10576 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This reduces inflammation and can potentially alleviate symptoms associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CAY10576 in lab experiments is its specificity. CAY10576 has been shown to selectively inhibit NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various cellular processes.
One limitation of using CAY10576 in lab experiments is its stability. CAY10576 is prone to degradation in aqueous solutions, which can affect its potency and make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on CAY10576. One area of interest is the development of more stable analogs of CAY10576 that can be used in a wider range of experimental conditions. Another area of interest is the investigation of the potential use of CAY10576 in combination with other drugs for cancer treatment. Finally, further studies are needed to fully understand the mechanism of action of CAY10576 and its potential use in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
CAY10576 has been studied for its potential use in various applications. One of the most promising applications is in cancer treatment. Studies have shown that CAY10576 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CAY10576 has been shown to be effective against various types of cancer, including breast, prostate, and lung cancer.
In addition to its potential use in cancer treatment, CAY10576 has also been studied for its anti-inflammatory properties. Studies have shown that CAY10576 can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This makes CAY10576 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-3-(4-prop-2-enoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-3-13-22-18-11-9-16(10-12-18)19-14-15(2)20-21(19)17-7-5-4-6-8-17/h3-12,19H,1,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIWLIDDXUKHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=C(C=C2)OCC=C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3965857.png)
![2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-acetylmethioninate](/img/structure/B3965858.png)
![4-amino-N-cyclohexyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]benzenesulfonamide](/img/structure/B3965866.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965873.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-pyridinylmethyl)acetamide](/img/structure/B3965879.png)
![1-(3-bromophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B3965885.png)

![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3965916.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965922.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965926.png)

![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3965941.png)

